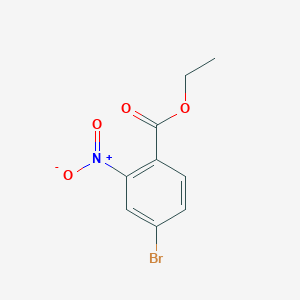Ethyl 4-bromo-2-nitrobenzoate
CAS No.: 528872-23-3
Cat. No.: VC7306201
Molecular Formula: C9H8BrNO4
Molecular Weight: 274.07
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 528872-23-3 |
|---|---|
| Molecular Formula | C9H8BrNO4 |
| Molecular Weight | 274.07 |
| IUPAC Name | ethyl 4-bromo-2-nitrobenzoate |
| Standard InChI | InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |
| Standard InChI Key | HBBNMJSSYTXTPH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Ethyl 4-bromo-2-nitrobenzoate is an aromatic ester derivative featuring a bromine substituent and a nitro group on the benzene ring. Its systematic IUPAC name is ethyl 4-bromo-2-nitrobenzoate, and its structural formula is represented as:
Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 274.068 g/mol | |
| Exact Mass | 272.964 g/mol | |
| Topological Polar Surface Area | 72.12 Ų | |
| LogP (Partition Coefficient) | 3.06 |
The compound’s SMILES notation (CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]) and InChIKey (HBBNMJSSYTXTPH-UHFFFAOYSA-N) further confirm its structural uniqueness .
Spectroscopic and Chromatographic Data
While experimental spectra (e.g., NMR, IR) are not directly available in the cited sources, collision cross-section (CCS) values predicted by ion mobility spectrometry provide insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 273.97096 | 150.3 |
| [M+Na]+ | 295.95290 | 153.5 |
| [M-H]- | 271.95640 | 151.0 |
These values are critical for mass spectrometry-based identification in complex matrices .
Synthesis and Manufacturing
Optimization Challenges
Key challenges in synthesizing this compound include:
-
Regioselectivity: Ensuring bromination and nitration occur at the 4- and 2-positions, respectively.
-
Stability of intermediates: Nitro groups are electron-withdrawing, potentially deactivating the ring toward further electrophilic substitution.
-
Purification: Separation from di- or tri-substituted byproducts requires precise chromatography or crystallization .
Applications in Pharmaceutical and Chemical Research
Role as a Building Block
Ethyl 4-bromo-2-nitrobenzoate’s halogen and nitro functionalities make it a precursor for:
-
Suzuki-Miyaura couplings: The bromine atom facilitates cross-coupling with boronic acids to form biaryl structures.
-
Nitro group reduction: Conversion to amines enables access to aniline derivatives, which are prevalent in drug discovery .
Case Study: BTK Inhibitor Development
Future Research Directions
Expanding Synthetic Methodologies
Developing catalytic, asymmetric routes could enhance enantioselective access to derivatives. For example, palladium-catalyzed C-H activation might bypass traditional halogenation steps.
Biomedical Applications
Exploring this compound’s utility in:
-
PROTACs (Proteolysis-Targeting Chimeras): Leveraging its aryl bromide for E3 ligase recruitment.
-
Anticancer agents: Nitro groups in hypoxia-activated prodrugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume